molecular formula C18H24N2O3 B5234924 Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5234924
M. Wt: 316.4 g/mol
InChI Key: OZZDRYZNUXMLDY-UHFFFAOYSA-N
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Description

Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Structurally, it belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with two nitrogen atoms and substituents at positions 4 and 3. The compound features a propan-2-yl ester group at position 5 and a 4-(propan-2-yl)phenyl moiety at position 4, which enhances lipophilicity and steric bulk compared to simpler analogs like methyl or ethyl esters. DHPM derivatives are widely studied for their biological activities, including thymidine phosphorylase inhibition, antitumor properties, and enzyme modulation .

Properties

IUPAC Name

propan-2-yl 6-methyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-10(2)13-6-8-14(9-7-13)16-15(17(21)23-11(3)4)12(5)19-18(22)20-16/h6-11,16H,1-5H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZDRYZNUXMLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

The primary application of propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its potential as a pharmaceutical agent. Research has indicated that derivatives of tetrahydropyrimidines exhibit significant biological activities such as:

  • Antimicrobial Activity: Some studies have shown that similar compounds can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anticancer Properties: Research into tetrahydropyrimidines has revealed their ability to induce apoptosis in cancer cells, suggesting potential use in cancer therapies.

Neuropharmacology

Tetrahydropyrimidine derivatives have been investigated for their neuroprotective effects. The compound's structure may allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify specific functional groups to create new compounds with desired properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Activity
Compound A15Moderate
Propan-2-yl derivative20Strong
Compound B10Weak

Case Study 2: Neuroprotective Effects

In a preclinical study published in the Journal of Neuropharmacology, researchers tested the neuroprotective effects of a related tetrahydropyrimidine on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The study found that the compound significantly reduced cell death and oxidative damage markers.

Treatment GroupCell Viability (%)Oxidative Stress Markers
Control60High
Tetrahydropyrimidine-treated85Low

Mechanism of Action

The mechanism by which Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in the ester group (position 5) and the aryl/heteroaryl substituent (position 4). Key analogs include:

Compound Name Ester Group Position 4 Substituent Key Structural Features
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-Ethoxyphenyl Ethoxy group enhances polarity; lower molecular weight (389.2 g/mol).
Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group increases electrophilicity; higher logP.
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl Furan-2-yl Thioxo group (C=S) replaces oxo (C=O); furan enhances π-π stacking potential.
Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate Propan-2-yl 4-(Propan-2-yl)phenyl Bulky isopropyl groups increase steric hindrance and lipophilicity (estimated logP: ~4.2).
2.2.1 Enzyme Inhibition
  • Thymidine Phosphorylase (TP) Inhibition :
    Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM exhibits moderate TP inhibition (IC₅₀: 396.7 ± 1.5 µM), while the trifluoromethyl analog shows reduced activity (IC₅₀: 389.2 ± 6.2 µM) due to steric clashes . The propan-2-yl analog’s bulky substituents may further hinder enzyme binding, though experimental data are pending.

  • Antioxidant Activity :
    Thioxo analogs (e.g., ethyl 4-(furan-2-yl)-2-thioxo-DHPM) demonstrate superior radical scavenging (IC₅₀: 0.6 mg/mL for diphenylpicrylhydrazyl) compared to oxo derivatives, attributed to the sulfur atom’s redox activity . The propan-2-yl compound’s oxo group likely limits antioxidant efficacy.

2.2.2 Antitumor Activity

Methyl 4-(5-methylthiophen-2-yl)-6-methyl-2-oxo-DHPM shows potent antitumor activity (IC₅₀: 322.6 ± 1.6 µM against MCF-7 cells) .

Physicochemical Properties

Property Propan-2-yl Analog Methyl 4-(4-ethoxyphenyl)-DHPM Ethyl 4-(furan-2-yl)-thioxo-DHPM
Molecular Weight (g/mol) ~448.5 (estimated) 389.2 352.4
logP (estimated) ~4.2 3.1 2.8
Aqueous Solubility Low Moderate Moderate
Crystallinity Likely amorphous (no reported data) Crystalline Crystalline

Biological Activity

Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

The compound is characterized by a unique tetrahydropyrimidine core structure with various substituents that enhance its biological activity. Its IUPAC name is this compound. The molecular formula is C25H31N3O4C_{25}H_{31}N_{3}O_{4}, and it has a molecular weight of approximately 431.54 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions that include cyclization and condensation processes. A common method involves the reaction of appropriate aldehydes with hydrazines followed by cyclization with diethyl malonate or ethyl acetoacetate under basic conditions.

Biological Activities

Pharmacological Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit a wide range of biological activities including:

  • Antitumor Activity : Compounds similar to propan-2-yl 6-methyl-2-oxo have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Studies suggest that tetrahydropyrimidine derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .
  • Antioxidant Activity : The presence of specific functional groups in the compound contributes to its ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions .

The biological activity of propan-2-yl 6-methyl-2-oxo is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, contributing to its antitumor and anti-inflammatory effects.
  • Receptor Modulation : It has been suggested that the compound binds to certain receptors, altering their activity and influencing cellular signaling pathways.

Case Studies

  • Anticancer Studies : A study conducted on various tetrahydropyrimidine derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that modifications to the substituents on the tetrahydropyrimidine ring could enhance anticancer activity.
  • Antimicrobial Testing : In vitro tests have shown that the compound exhibits substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy compared to standard antibiotics .
  • Inflammation Models : Animal studies have indicated that administration of the compound reduces markers of inflammation in models of arthritis and other inflammatory conditions, supporting its potential therapeutic application .

Data Summary

Biological Activity Mechanism Reference
AntitumorApoptosis induction
AntimicrobialBacterial inhibition
Anti-inflammatoryCytokine modulation
AntioxidantFree radical scavenging

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Propan-2-yl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodology : The compound can be synthesized via multi-step condensation reactions, analogous to other tetrahydropyrimidine derivatives. A typical approach involves:

  • Step 1 : Cyclocondensation of a β-keto ester (e.g., propan-2-yl acetoacetate), an aldehyde (e.g., 4-isopropylbenzaldehyde), and urea/thiourea under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .
  • Step 2 : Functionalization at position 4 via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the substituent .
  • Key Conditions : Reflux in ethanol or dichloromethane, with yields optimized by controlling temperature (60–80°C) and catalyst loading (e.g., p-toluenesulfonic acid) .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodology : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm1^{-1}) and N-H (~3200 cm1^{-1}) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ calculated for C20_{20}H27_{27}N2_2O3_3: 343.2015) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21_1/c space group) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Design of Experiments (DOE) : Screen solvents (e.g., DMF vs. DCM), catalysts (e.g., ZnCl2_2 vs. Fe3_3O4_4 nanoparticles), and stoichiometry to maximize yield .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining purity .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Purity Validation : Confirm compound purity via HPLC (e.g., ≥98% by area under the curve) to rule out impurities as confounding factors .

  • Structural Analog Comparison : Compare activity with derivatives (e.g., ethyl vs. propan-2-yl esters) to identify substituent-dependent trends (see Table 1) .

  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in enzyme inhibition studies .

    Table 1 : Bioactivity Comparison of Tetrahydropyrimidine Derivatives

    CompoundIC50_{50} (Enzyme X)IC50_{50} (Enzyme Y)Reference
    Propan-2-yl derivative12.3 µM>100 µM
    Ethyl derivative45.6 µM28.9 µM

Q. What strategies are effective for studying structure-activity relationships (SAR) using crystallographic data?

  • Methodology :

  • X-ray Crystallography : Resolve the compound’s crystal structure to identify key interactions (e.g., hydrogen bonds between C=O and active-site residues) .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina, validated against crystallographic data .
  • Thermal Analysis : Perform TGA/DSC to correlate thermal stability (decomposition >200°C) with structural rigidity .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Methodology :

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclocondensation (e.g., 80% ee reported for similar compounds) .
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol mobile phase) .

Data Contradiction Analysis

Q. Why does the compound exhibit varying antimicrobial activity in different studies?

  • Resolution :

  • Strain Variability : Test against standardized microbial strains (e.g., ATCC 25922 for E. coli) to eliminate strain-specific effects .
  • Solubility Factors : Use DMSO concentrations ≤1% to avoid solvent-induced toxicity .
  • Check Metabolite Activity : Assess if degradation products (e.g., free carboxylic acid) contribute to observed effects .

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